molecular formula C12H23NO3 B13888128 Tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate

Tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate

Cat. No.: B13888128
M. Wt: 229.32 g/mol
InChI Key: LOOUDFIZGQFPMA-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing an amine and a carboxylic acid group, cyclization can be achieved under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions. Common reagents for hydroxylation include hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of co-oxidants.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can undergo reduction reactions to convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: SOCl₂ in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving azepane derivatives. It may also serve as a model compound for studying the interactions of similar molecules with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The azepane ring may also play a role in modulating the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.

    Tert-butyl 5-hydroxy-2-methylhexane-1-carboxylate: Similar structure but with a linear hexane chain instead of a cyclic azepane ring.

Uniqueness

Tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to six-membered piperidine or linear hexane derivatives

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2-methylazepane-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-5-6-10(14)7-8-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

LOOUDFIZGQFPMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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